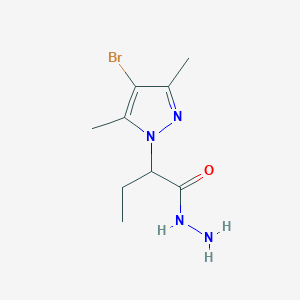
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The bromo and dimethyl groups would be attached to this ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Bromopyrazole, a related compound, is a solid with a melting point of 93-96°C and a boiling point of 250-260°C .科学的研究の応用
Synthesis of Heterocyclic Compounds : Research has shown that compounds like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide are used in the synthesis of heterocyclic compounds. For instance, Bonacorso et al. (2011) demonstrated the synthesis of succinyl-spaced pyrazoles, which are important in medicinal chemistry (Bonacorso, H. et al., 2011).
Cytotoxicity and DNA Binding Studies : Purohit et al. (2011) explored the cytotoxicity of bis-pyrazoles derived from compounds similar to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide. They also studied their DNA binding properties, important in understanding drug interactions with genetic material (Purohit, M. et al., 2011).
Catalysis in Ethylene Oligomerization : Nyamato et al. (2016) discussed the use of nickel(II) complexes bearing pyrazolylpyridines, which are closely related to the target compound, in catalyzing ethylene oligomerization. This process is significant in polymer chemistry (Nyamato, G. S. et al., 2016).
Antioxidant Activity : Karrouchi et al. (2019) synthesized derivatives of 3,5-dimethyl-1H-pyrazole, which included compounds structurally similar to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide, and tested their antioxidant activities. This research is vital in understanding the potential health benefits of these compounds (Karrouchi, K. et al., 2019).
Antimicrobial and Anti-inflammatory Activities : Narayana et al. (2009) synthesized heterocycles from compounds structurally related to the target compound and studied their antimicrobial and anti-inflammatory activities. Such studies contribute to the development of new drugs (Narayana, B. et al., 2009).
Corrosion Inhibition : Wang et al. (2006) conducted a theoretical study on bipyrazole derivatives, related to the target compound, assessing their potential as corrosion inhibitors. This research is crucial in materials science, particularly in preventing metal corrosion (Wang, H. et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEISAUCSQXYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C(=C(C(=N1)C)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422351.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)
![N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2422354.png)
![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)
![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)
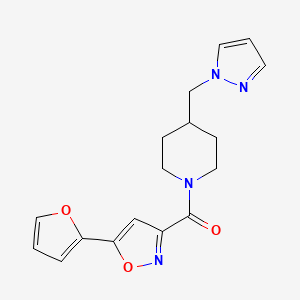
![8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2422362.png)
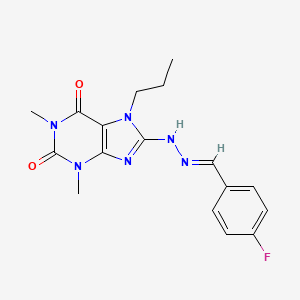
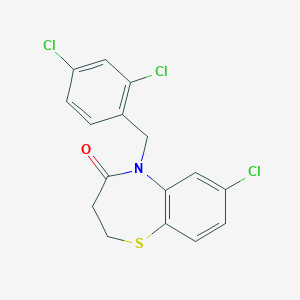
![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)
![8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2422372.png)
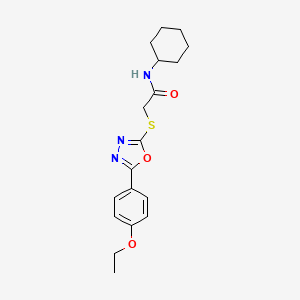
![[11]Cycloparaphenylene](/img/structure/B2422374.png)